Enantiomer-Specific Binding Affinity: (1S,4S) Configuration Confers 23-Fold Higher α7 nAChR Affinity Versus (1R,4R) Enantiomer
The (1S,4S) absolute configuration of the 2,5-diazabicyclo[2.2.1]heptane scaffold is pharmacologically decisive. A pyridazine-containing DBH derivative (compound 3) bearing the (1S,4S) configuration bound to the α7 nAChR with 23 times greater affinity than its (1R,4R) enantiomer, as reported by Beinat et al. . This represents a clear, quantitative demonstration that the enantiomeric form of the bridged diazabicyclic core directly dictates receptor recognition, with the (1S,4S) enantiomer being the biologically relevant stereoisomer for α7 nAChR-targeted programs. The (1R,4R)-tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 134003-83-1), commercially available from multiple vendors at comparable purity grades, cannot recapitulate this binding preference and would yield fundamentally different structure-activity relationships if used as a synthetic intermediate for nAChR ligand programs.
| Evidence Dimension | α7 nAChR binding affinity (fold-difference between enantiomers) |
|---|---|
| Target Compound Data | Pyridazine DBH derivative 3 (derived from (1S,4S)-DBH scaffold): 23× higher affinity for α7 nAChR relative to (1R,4R) enantiomer |
| Comparator Or Baseline | Corresponding (1R,4R) enantiomer of pyridazine DBH derivative 3: 1× (baseline); 23-fold lower binding |
| Quantified Difference | 23-fold higher binding affinity for the (1S,4S)-configured derivative over the (1R,4R) enantiomer |
| Conditions | α7 nAChR binding assay; specific experimental conditions referenced in Tetrahedron Letters 2013, 54, 5345–5347 |
Why This Matters
Procurement of the incorrect enantiomer (CAS 134003-83-1) would yield a synthetic intermediate that generates enantiomeric downstream products with 23-fold weaker target engagement, potentially invalidating entire lead optimization campaigns in α7 nAChR or related neurological programs.
